DL-Pyroglutamic acid
Description
Historical Context and Discovery of Pyroglutamic Acid
The journey of pyroglutamic acid in the annals of science began in 1882 with the work of Haitinger. ebi.ac.uk He discovered that by heating glutamic acid to a high temperature of 180°C, a new substance was formed through the loss of a water molecule—this substance was pyroglutamic acid. ebi.ac.ukresearchgate.net For a considerable period, the formation of pyroglutamic acid in biological tissues was thought to be a spontaneous, non-enzymatic event arising from glutamine and glutamate (B1630785). ebi.ac.uk It wasn't until much later that the enzymatic basis of its formation from glutathione (B108866) was elucidated, revealing its role as a metabolite in the glutathione cycle. researchgate.netnih.gov
Nomenclature and Stereoisomerism of Pyroglutamic Acid
Pyroglutamic acid is a derivative of the amino acid glutamic acid, where the free amino group cyclizes to form a lactam, a cyclic amide. nih.gov Its systematic IUPAC name is 5-oxopyrrolidine-2-carboxylic acid, and it is also known by other names such as 2-pyrrolidone-5-carboxylic acid and pidolic acid. nih.gov The compound exists as two stereoisomers, which are non-superimposable mirror images of each other, due to the chiral center at the alpha-carbon.
DL-Pyroglutamic Acid (Racemic Mixture)
This compound is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. researchgate.netfrontiersin.org This mixture is often referred to as (±)-pyroglutamic acid. researchgate.net In laboratory settings and for certain industrial applications, this compound can be synthesized, and it serves as a starting material for various chemical processes. researchgate.netasm.org
L-Pyroglutamic Acid (L-5-oxoproline)
L-Pyroglutamic acid, or (S)-5-oxopyrrolidine-2-carboxylic acid, is the more common enantiomer found in nature. ebi.ac.ukexpasy.org It is the form that arises from the cyclization of L-glutamic acid or L-glutamine residues at the N-terminus of proteins and peptides. nih.gov This modification can occur spontaneously or be catalyzed by enzymes called glutaminyl cyclases. nih.gov L-Pyroglutamic acid is a component of the natural moisturizing factor in the skin and has been explored for its hydrating properties in cosmetics. expasy.orgresearchgate.net
D-Pyroglutamic Acid (D-5-oxoproline)
D-Pyroglutamic acid, or (R)-5-oxopyrrolidine-2-carboxylic acid, is the D-enantiomer. researchgate.net It is formed from D-glutamate by the enzyme D-glutamate cyclase. mdpi.com While less common than the L-form, D-pyroglutamic acid has been identified in various organisms, including certain fungi and plants. researchgate.net Research has shown its presence in the urine of patients with nascent metabolic syndrome and in the plasma of individuals with end-stage renal disease. mdpi.com
| Stereoisomer | Systematic Name | Common Synonyms | Natural Occurrence |
| This compound | (RS)-5-oxopyrrolidine-2-carboxylic acid | (±)-Pyroglutamic Acid, Racemic pyroglutamic acid | Synthetic mixture |
| L-Pyroglutamic Acid | (S)-5-oxopyrrolidine-2-carboxylic acid | L-5-oxoproline, Pidolic acid | Widespread in proteins and as a free metabolite |
| D-Pyroglutamic Acid | (R)-5-oxopyrrolidine-2-carboxylic acid | D-5-oxoproline | Less common, found in some fungi, plants, and in certain metabolic conditions |
This table provides a summary of the different stereoisomers of pyroglutamic acid.
Prevalence and Ubiquity in Biological Systems
Pyroglutamic acid is a ubiquitous molecule, found in a vast array of life forms, underscoring its fundamental role in biochemistry. nih.gov It exists both as a free metabolite and as a modification at the N-terminus of many proteins, where it can influence their structure and function. ebi.ac.uknih.gov
Occurrence across Species (Archaebacteria to Humans)
The presence of pyroglutamic acid has been documented across the three domains of life: Archaea, Bacteria, and Eukarya. nih.govwikipedia.org
In Archaea , ancient, single-celled organisms known for thriving in extreme environments, pyroglutamic acid has been identified. frontiersin.orgnih.gov For instance, in the hyperthermophilic archaeon Aeropyrum pernix, the N-terminal glutamine of an oligopeptide-binding protein can undergo spontaneous, non-enzymatic cyclization to form pyroglutamic acid. expasy.org Studies on thermoacidophilic archaea like Sulfolobus solfataricus have shown that L-pyroglutamate can inhibit their growth, while the related species Sulfolobus acidocaldarius can utilize it as a carbon source. oup.com The presence of genes for 5-oxoprolinases, enzymes that degrade pyroglutamic acid, are also found in archaea, suggesting mechanisms for its metabolism. nih.govresearchgate.net
Bacteria also exhibit the presence of pyroglutamic acid. It is found in proteins like bacteriorhodopsin and can be a product of metabolic pathways. nih.gov The existence of 5-oxoprolinase genes in various bacteria indicates that they too have systems to manage this compound. nih.gov
In Eukaryotes , from plants and fungi to animals and humans, pyroglutamic acid is widespread. In plants, it is found in various tissues and can act as an osmoprotectant under stress conditions. nih.gov It has been identified in fermented foods like cheese, where its concentration can increase during ripening.
In humans , pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, which is crucial for the synthesis and degradation of glutathione, a major antioxidant. nih.govresearchgate.net It is found in various tissues, including the brain, skin, and blood. ebi.ac.uknih.gov The N-terminal pyroglutamate (B8496135) modification is common in many human proteins, including hormones and antibodies, where it can protect against degradation by aminopeptidases. ebi.ac.uknih.gov
| Domain of Life | Examples of Occurrence | Known Functions/Significance |
| Archaea | Aeropyrum pernix, Sulfolobus species | N-terminal protein modification, potential carbon source, growth inhibitor for some species. expasy.orgoup.com |
| Bacteria | Component of bacteriorhodopsin | N-terminal protein modification, metabolic intermediate. nih.gov |
| Eukarya (Plants) | Various plant tissues | Osmoprotectant, metabolic intermediate. nih.gov |
| Eukarya (Fungi) | Ascochyta medicaginicola | Metabolite. researchgate.net |
| Eukarya (Animals/Humans) | Brain, skin, blood, various proteins (e.g., antibodies, hormones) | Intermediate in the glutathione cycle, N-terminal protein modification, natural moisturizing factor. ebi.ac.uknih.govresearchgate.netnih.gov |
This interactive data table summarizes the occurrence of pyroglutamic acid across different domains of life.
Presence in Plants (e.g., Epipremnum aureum, Lettuce)
This compound has been identified as a naturally occurring compound in several plant species. It is a cyclized derivative of glutamic acid. caymanchem.com Research has confirmed its presence in the plant Epipremnum aureum. caymanchem.comcaymanchem.com Furthermore, metabolomic studies of lettuce (Lactuca sativa L.) have identified this compound as one of the metabolites present in its leaves. rsc.org While the L-isomer, L-pyroglutamic acid, has been studied for its potential to enhance stress tolerance in lettuce, the specific endogenous roles of the DL-racemic mixture within these plants remain a subject for further investigation. nih.govacs.orgresearchgate.net
Table 1: Documented Presence of this compound in Selected Plants
| Plant Species | Finding | References |
|---|---|---|
| Epipremnum aureum | Identified as a constituent of the plant. | caymanchem.comcaymanchem.com |
| Lettuce (Lactuca sativa L.) | Detected as a metabolite in leaves. | rsc.org |
Presence in Microorganisms (e.g., Escherichia coli, Mycoplasma gallisepticum, Drosophila melanogaster)
The occurrence of this compound extends to various microorganisms. It is recognized as a metabolite produced by the bacterium Escherichia coli. nih.gov Studies on antibiotic resistance have noted that levels of pyroglutamic acid were significantly increased in gentamicin-resistant E. coli, suggesting a role in altered metabolic pathways under stress. mdpi.com The compound has also been reported in Mycoplasma gallisepticum, a bacterium that affects poultry. invivochem.comnih.gov In the fruit fly, Drosophila melanogaster, pyroglutamic acid is found in several contexts; it is an abundant metabolite in the cuticle and is formed at the N-terminus of various peptides through the action of enzymes called glutaminyl cyclases. plos.orgpdbj.orgresearchgate.net This N-terminal modification can protect peptides from degradation. researchgate.net
Table 2: Documented Presence of this compound in Selected Microorganisms
| Organism | Finding | References |
|---|---|---|
| Escherichia coli | Identified as a metabolite. nih.gov Levels are altered in antibiotic-resistant strains. mdpi.com | nih.govmdpi.com |
| Mycoplasma gallisepticum | Reported to be present in the organism. | invivochem.comnih.gov |
| Drosophila melanogaster | Abundant metabolite in the cuticle. plos.org Found as an N-terminal modification in peptides. researchgate.net | plos.orgresearchgate.net |
Significance of this compound in Biochemical and Molecular Biology Research
This compound holds considerable significance in biochemical and molecular biology research due to its multifaceted nature. It is a key intermediate metabolite in the glutathione cycle, a crucial pathway for antioxidant defense and detoxification in cells. nih.gov The compound is formed when the free amino group of glutamic acid or glutamine cyclizes to create a lactam structure. nih.govwikipedia.org This structure makes it a valuable and inexpensive chiral building block in synthetic chemistry for creating more complex bioactive molecules and natural products. caymanchem.comresearchgate.net In neuroscience research, it has been used as a tool to study glutamate and GABA pathways, acting as a possible glutamate antagonist and an inhibitor of GABA transaminase, thereby potentially increasing GABA levels. medchemexpress.com
Research Gaps and Understudied Aspects
Despite its widespread presence in biological systems, pyroglutamic acid is considered a "lightly studied" or "understudied" metabolite. wikipedia.orgresearchgate.net A significant gap exists in understanding its precise cellular functions beyond its role in glutathione metabolism. researchgate.net
Key understudied areas include:
Enzymatic Regulation: There is a complete lack of regulatory studies on the enzymes primarily responsible for its synthesis and degradation, namely γ-glutamyl cyclotransferases and 5-oxoprolinases. Understanding how these enzymes are controlled is crucial to understanding the role of pyroglutamic acid in cellular processes. researchgate.net
Physiological Roles: The potential function of pyroglutamic acid as an osmoprotectant in some microbial cells and its high concentration in the skin are aspects that require further examination. researchgate.net
Analytical Methods: A historical and ongoing limitation in pyroglutamic acid research is the difficulty of its assay. The development of improved, reliable, and routine methods for its quantification is considered a necessity to advance research in both laboratory and clinical settings. researchgate.net
Therapeutic Potential: While its L-isomer is used in some supplements, the scientific validation for many of its proposed effects, such as cognitive enhancement, is insufficient, and more rigorous research is necessary. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCTXKNWHHXJC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046260 | |
| Record name | Pidolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | L-Pyroglutamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15201 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>19.4 [ug/mL] (The mean of the results at pH 7.4), 476.0 mg/mL at 13 °C | |
| Record name | SID57260135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Pidolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98-79-3 | |
| Record name | L-Pyroglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pidolic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pidolic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pidolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Proline, 5-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pidolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pidolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIDOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB83O1W42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyroglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolism of Dl Pyroglutamic Acid
Formation Mechanisms of Pyroglutamic Acid
The synthesis of pyroglutamic acid in biological systems is a multifaceted process, occurring through both spontaneous chemical reactions and precisely controlled enzymatic pathways. wikipedia.orghmdb.ca These mechanisms ensure the availability of this unique amino acid derivative for its various biological functions.
Non-Enzymatic Cyclization from Glutamine and Glutamic Acid
Pyroglutamic acid can form spontaneously from its precursors, glutamine and glutamic acid. hmdb.cagoogle.com This non-enzymatic cyclization is a chemical reaction that involves the removal of a water molecule from glutamic acid or an ammonia (B1221849) molecule from glutamine, leading to the formation of a stable five-membered lactam ring. wikipedia.orgnih.govthieme-connect.de
The rate of this spontaneous conversion is influenced by several factors, including temperature and pH. google.comresearchgate.net For instance, heating glutamic acid to 180°C can induce the formation of pyroglutamic acid. wikipedia.org Studies have also shown that the reaction is sensitive to pH, with increased formation observed at both acidic (pH 4) and alkaline (pH 8) conditions, while being minimal around pH 6.2. google.com This spontaneous cyclization is particularly relevant for N-terminal glutamine and glutamic acid residues in proteins and peptides, a modification known as pyroglutamylation. wikipedia.orgnih.govacs.org This process can occur during protein synthesis, purification, and storage. google.comacs.org
| Factor | Effect on Formation Rate | Source |
|---|---|---|
| Temperature | Increased temperature accelerates the reaction. | wikipedia.org |
| pH | Minimal at pH 6.2; increased at pH 4 and pH 8. | google.com |
| Buffer Composition | Phosphate (B84403) buffers can accelerate the reaction. | nih.govacs.org |
Enzymatic Formation
In addition to spontaneous formation, the synthesis of pyroglutamic acid is also catalyzed by specific enzymes, ensuring a regulated supply for various metabolic needs.
Glutaminyl cyclase (QC) is a key enzyme that significantly accelerates the conversion of N-terminal glutamine residues into pyroglutamic acid. acs.orgedpsciences.orgedpsciences.org This zinc-dependent enzyme plays a crucial role in the post-translational modification of numerous peptides and proteins. edpsciences.orgedpsciences.org By catalyzing this cyclization, QC is involved in the maturation and stabilization of various hormones and neuropeptides. edpsciences.orgdergipark.org.tr An isoform of this enzyme, known as isoQC, also participates in this process and has been implicated in inflammatory diseases and cancer. edpsciences.orgedpsciences.org
Within the gamma-glutamyl cycle, an important pathway for amino acid transport and glutathione (B108866) metabolism, pyroglutamic acid is formed from gamma-glutamylated peptides. hmdb.canih.gov The enzyme responsible for this step is gamma-glutamylcyclotransferase. hmdb.canih.gov This enzyme acts on gamma-glutamyl amino acids, releasing the amino acid and converting the gamma-glutamyl portion into pyroglutamic acid. hmdb.ca This process is a normal part of the cycle's function. nih.gov
The D-enantiomer of pyroglutamic acid is formed from D-glutamate through the action of a specific enzyme called D-glutamate cyclase. caymanchem.comnetascientific.comchemicalbook.com This highlights a distinct metabolic pathway for the D-form of this amino acid derivative. caymanchem.com Research has indicated that D-pyroglutamic acid is a metabolite of D-glutamate in organisms. caymanchem.combiomol.com
Metabolic Pathways Involving Pyroglutamic Acid
Once formed, pyroglutamic acid is not a metabolic dead-end. It is a key intermediate in the gamma-glutamyl cycle, a central pathway for glutathione synthesis and amino acid transport. wikipedia.orgnih.gov In this cycle, pyroglutamic acid is converted back to L-glutamate by the enzyme 5-oxoprolinase, a reaction that requires energy in the form of ATP. wikipedia.orgpnas.org This allows the glutamate (B1630785) to be reutilized for glutathione synthesis or other metabolic processes. rupahealth.com
Disruptions in this cycle, such as deficiencies in the enzymes involved or depletion of glutathione, can lead to an accumulation of pyroglutamic acid, a condition known as pyroglutamic aciduria or 5-oxoprolinuria. wikipedia.orgnih.gov This can result in metabolic acidosis and other health issues. wikipedia.org
| Enzyme | Reaction Catalyzed | Metabolic Pathway | Source |
|---|---|---|---|
| Glutaminyl Cyclase (QC) | N-terminal Glutamine → Pyroglutamic Acid | Protein Modification | acs.orgedpsciences.orgedpsciences.org |
| Gamma-Glutamylcyclotransferase | γ-Glutamyl Amino Acid → Pyroglutamic Acid + Amino Acid | Gamma-Glutamyl Cycle | hmdb.canih.gov |
| D-Glutamate Cyclase | D-Glutamate → D-Pyroglutamic Acid | D-Amino Acid Metabolism | caymanchem.comnetascientific.comchemicalbook.com |
| 5-Oxoprolinase | Pyroglutamic Acid + ATP → L-Glutamate + ADP + Pi | Gamma-Glutamyl Cycle | wikipedia.orgpnas.org |
An Examination of the
1 Integration within the Gamma-Glutamyl Cycle
DL-Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, is a crucial intermediate in the gamma-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport. rupahealth.comnih.govhealthmatters.io This cycle primarily occurs in the liver, kidneys, and small intestines. nih.gov
1 Intermediary Role in Glutathione Metabolism and Synthesis
The gamma-glutamyl cycle's main function is to synthesize and recycle glutathione (GSH), a vital antioxidant composed of glutamate, cysteine, and glycine. healthmatters.iomosaicdx.com The cycle begins with the breakdown of glutathione by gamma-glutamyl transpeptidase into a gamma-glutamyl amino acid. nih.gov This compound is then converted into pyroglutamic acid by gamma-glutamyl cyclotransferase. nih.gov
Pyroglutamic acid serves as a precursor for glutamate, a building block for the resynthesis of glutathione. wikipedia.orgacs.orgthieme-connect.de The formation of pyroglutamic acid is a critical step that allows for the conservation and recycling of the glutamate portion of glutathione. rupahealth.comhealthmatters.io
2 Conversion to Glutamate by 5-Oxoprolinase
The conversion of L-pyroglutamic acid to L-glutamate is catalyzed by the ATP-dependent enzyme 5-oxoprolinase. wikipedia.orgnih.govpnas.org This reaction is a vital step in the gamma-glutamyl cycle, as it replenishes the glutamate pool necessary for ongoing glutathione synthesis. thieme-connect.denih.gov The enzyme requires magnesium (or manganese) and potassium (or ammonium) ions for its activity, and the reaction equilibrium strongly favors the formation of glutamate. pnas.org The hydrolysis of pyroglutamic acid to glutamic acid has been demonstrated in various tissues, including fibroblasts. tandfonline.com
3 Impact on Glutathione Depletion and Oxidative Stress
Under conditions of significant oxidative stress, glutathione stores can become depleted. nih.govmosaicdx.com This depletion disrupts the normal feedback inhibition of the gamma-glutamyl cycle. derangedphysiology.com Glutathione normally inhibits gamma-glutamyl cysteine synthetase, the rate-limiting enzyme in its synthesis. mosaicdx.comderangedphysiology.com When glutathione levels are low, this inhibition is removed, leading to an overproduction of gamma-glutamylcysteine (B196262). derangedphysiology.com This excess gamma-glutamylcysteine is then shunted towards the production of pyroglutamic acid, leading to its accumulation. derangedphysiology.compulmonarychronicles.com
Elevated levels of pyroglutamic acid in urine and blood can therefore serve as a biomarker for glutathione depletion and increased oxidative stress. rupahealth.comnih.govhealthmatters.io Conditions such as sepsis and malnutrition can lead to increased pyroglutamic acid levels due to heightened oxidative stress and subsequent glutathione depletion. nih.govnih.gov
2 Role as an Analogue or Reservoir of Glutamate
This compound is considered an analogue and a potential reservoir of glutamate. researchgate.netresearchgate.net Due to its structural similarity, it can interact with glutamate-related pathways. rsc.orgrsc.org Its ability to be readily converted back to glutamate by 5-oxoprolinase supports its role as a storage form of this important amino acid. thieme-connect.deresearchgate.netmdpi.com This function is particularly relevant in the brain, where glutamate is a major excitatory neurotransmitter. wikipedia.orgacs.org
3 Metabolism in Specific Tissues and Organisms
This compound is found in substantial amounts in various tissues, including the brain and skin, often in a bound form within proteins. hmdb.canih.govnih.gov Its metabolism is not limited to humans; it has been identified in a wide range of organisms, from archaebacteria to plants and other animals like Drosophila melanogaster. researchgate.netnih.govmdpi.com
In the brain, pyroglutamic acid's metabolism is linked to neurotransmitter synthesis. acs.org In the kidneys and liver, the gamma-glutamyl cycle and, consequently, pyroglutamic acid metabolism are highly active, reflecting their roles in amino acid transport and detoxification. nih.govnih.gov
Certain microorganisms, such as thermophilic lactic acid bacteria found in some cheeses, can produce pyroglutamic acid from glutamine. nih.gov This indicates that the metabolic pathways involving pyroglutamic acid are widespread across different biological kingdoms.
Table of Research Findings on this compound Metabolism
| Finding | Organism/System | Key Enzyme(s) | Significance | References |
| Integration in Gamma-Glutamyl Cycle | Mammalian Tissues (Liver, Kidney) | γ-Glutamyl Transpeptidase, γ-Glutamyl Cyclotransferase | Central to glutathione synthesis and amino acid transport. | nih.govnih.gov |
| Conversion to Glutamate | Rat Kidney, Human Fibroblasts | 5-Oxoprolinase | Replenishes glutamate for glutathione synthesis. | pnas.orgtandfonline.com |
| Accumulation in Oxidative Stress | Humans (Sepsis, Malnutrition) | γ-Glutamyl Cysteine Synthetase | Biomarker for glutathione depletion. | nih.govderangedphysiology.compulmonarychronicles.com |
| Role as Glutamate Reservoir | Mammalian Brain | 5-Oxoprolinase | Potential storage form of the neurotransmitter glutamate. | wikipedia.orgresearchgate.netresearchgate.net |
| Presence in Various Organisms | Bacteria, Plants, Insects, Mammals | Glutaminyl Cyclase, 5-Oxoprolinase | Ubiquitous nature of pyroglutamic acid metabolism. | researchgate.netnih.govmdpi.comnih.gov |
Dl Pyroglutamic Acid in Protein Biochemistry and Post Translational Modification
Pyroglutamate (B8496135) Formation at Protein N-Termini
The formation of a pyroglutamate residue at the N-terminus of a protein, a process known as pyroglutamylation, can occur through two primary mechanisms: spontaneous cyclization and enzymatic catalysis. This modification involves the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue.
Spontaneous Cyclization of N-Terminal Glutamine or Glutamic Acid Residues
N-terminal glutamine and glutamic acid residues can undergo spontaneous, non-enzymatic cyclization to form pyroglutamic acid. nih.govacs.orgpnas.orgresearchgate.net This reaction involves a nucleophilic attack of the N-terminal α-amino group on the side-chain γ-carbonyl carbon. In the case of glutamine, this intramolecular reaction results in the release of an ammonia (B1221849) molecule. nih.gov For glutamic acid, a molecule of water is eliminated. researchgate.net
The rate of this spontaneous conversion is influenced by several factors, including pH and temperature. nih.govacs.orgacs.org For instance, the formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies was observed to be minimal at pH 6.2 but increased at both acidic (pH 4) and basic (pH 8) conditions. nih.govacs.org Studies on monoclonal antibodies have shown that this non-enzymatic reaction is common and can be detected after a few weeks of incubation at 37 and 45 degrees Celsius. nih.govacs.org The rate of spontaneous cyclization is generally faster for N-terminal glutamine than for glutamic acid. nih.govnih.gov The flexibility of the main and side chains of the N-terminal residue is also a necessary factor for the cyclization to proceed. acs.orgacs.org
| Factor | Influence on Reaction Rate | Source |
|---|---|---|
| N-Terminal Residue | Glutamine cyclizes faster than glutamic acid. | nih.govnih.gov |
| pH | Rate is minimal at neutral pH (e.g., 6.2) and increases in acidic (e.g., 4.0) and basic (e.g., 8.0) conditions. | nih.govacs.org |
| Temperature | Higher temperatures accelerate the reaction. | nih.govacs.orgacs.org |
| Buffer Composition | Certain buffers, like phosphate (B84403) buffers, can catalyze and accelerate the reaction. | acs.org |
| Protein Structure | Structural elements and the flexibility of the N-terminus can affect the conversion rate. | acs.orgnih.govacs.org |
Enzymatic Catalysis by Glutaminyl Cyclase
While spontaneous cyclization occurs, the formation of pyroglutamate is often significantly accelerated by the enzyme glutaminyl cyclase (QC). nih.govacs.orgresearchgate.net QCs are zinc-dependent enzymes that catalyze the intramolecular cyclization of both N-terminal glutamine and, to a lesser extent, glutamic acid residues to form pyroglutamate. pnas.orgedpsciences.org This enzymatic modification is a crucial post-translational event in the maturation of many bioactive peptides, hormones, and cytokines. pnas.org The presence of QC ensures the efficient and specific formation of the N-terminal pGlu, which is often required for the biological activity of these molecules. pnas.org In humans, two forms of this enzyme exist: a secreted form (sQC) and a Golgi-localized form (isoQC). dergipark.org.tr
Impact of Pyroglutamate Formation on Protein Properties and Function
The conversion of an N-terminal glutamine or glutamic acid to pyroglutamate is not a benign modification; it can significantly alter the physicochemical properties and biological function of a protein. nih.govacs.orgpnas.orgedpsciences.org
Effects on Protein-Protein Interactions and Enzyme Activity
The N-terminal pyroglutamate can play a critical role in mediating protein-protein interactions. acs.org For some peptides and hormones, the pGlu residue is essential for developing the proper conformation required for binding to their receptors. pnas.org One notable example is the interaction between CD47 and signal-regulatory protein alpha (SIRPα), which is crucial for cancer cell immune evasion. The formation of pyroglutamate on CD47, catalyzed by isoQC, is critical for this binding. edpsciences.org
Pyroglutamate formation can also directly impact enzyme activity. For certain enzymes, the presence of an N-terminal pGlu is necessary for proper folding and, consequently, for their catalytic function. researchgate.net Studies on fungal hydrolytic enzymes have shown that the pyroglutamate modification is essential for both stability and activity. researchgate.net
Modulation of Proteolytic Degradation
A primary consequence of pyroglutamate formation is the blockage of the N-terminus, which renders the protein resistant to degradation by most aminopeptidases. nih.gov This protective effect can significantly increase the in vivo stability and longevity of peptides and proteins. nih.gov This mechanism is thought to be a way to protect secreted proteins from degradation by extracellular aminopeptidases. nih.govacs.org However, this blockage also presents a challenge for protein sequencing techniques like Edman degradation, which require a free N-terminal amino group. nih.govwikipedia.org The enzyme pyroglutamate aminopeptidase (B13392206) can be used to remove the pGlu residue and restore a free N-terminus for analysis. wikipedia.org
| Protein/Peptide | Effect of Pyroglutamate Formation | Research Finding | Source |
|---|---|---|---|
| Immunoglobulin G (IgG) | Increased acidity | Loss of a primary amine in the conversion of glutamine to pGlu makes the antibody more acidic. | nih.gov |
| Fungal Cellulases (e.g., CBH-1) | Increased thermostability | The pGlu modification confers resistance to thermal denaturation. | nih.gov |
| CD47 | Essential for protein-protein interaction | Pyroglutamylation is critical for the binding of CD47 to SIRPα, impacting immune surveillance. | edpsciences.org |
| Amyloid-β (Aβ) peptide | Increased aggregation and toxicity | Pyroglutamate-modified Aβ peptides show a higher propensity for aggregation and are implicated in Alzheimer's disease pathogenesis. | caymanchem.com |
| General Peptides and Proteins | Resistance to proteolytic degradation | The cyclized N-terminus blocks the action of aminopeptidases, increasing protein half-life. | nih.govnih.gov |
Analytical Challenges in N-Terminal Pyroglutamate Sequencing
The presence of a pyroglutamate (pGlu) residue at the N-terminus of a protein presents a significant obstacle for routine protein sequencing methodologies. wikipedia.org This post-translational modification involves the cyclization of an N-terminal glutamine or glutamic acid residue, forming a lactam. wikipedia.orgcreative-biolabs.com The resulting cyclic structure effectively blocks the N-terminal α-amino group. wikipedia.orgtaylorandfrancis.com
This blockage is a critical issue for the most common method of protein sequencing, Edman degradation. springernature.com The Edman chemistry process relies on the reaction of phenyl isothiocyanate with a free N-terminal primary amino group to sequentially cleave and identify amino acid residues. wikipedia.org Since the pyroglutamate residue lacks this free amino group, proteins with this modification are rendered resistant to standard Edman degradation, making direct sequence analysis impossible. wikipedia.orgspringernature.com Consequently, the primary structure of such "blocked" proteins cannot be determined without a preliminary deblocking step. springernature.com This presents a major analytical challenge in proteomics and protein biochemistry, especially when characterizing proteins like monoclonal antibodies, where N-terminal pyroglutamate formation is a common occurrence. creative-biolabs.comspringernature.comacs.org
| Analytical Technique | Challenge Posed by N-Terminal Pyroglutamate |
| Edman Degradation | Complete inhibition of the sequencing reaction due to the absence of a free primary N-terminal amine required for derivatization. wikipedia.orgspringernature.com |
| Mass Spectrometry (MS) | While MS can identify the mass shift indicating a pGlu modification (-17 Da for Gln, -18 Da for Glu), it does not enable sequencing of the subsequent residues by itself without fragmentation techniques (MS/MS). creative-biolabs.com Identification can be complex. |
| Cation-Exchange Chromatography (CEX) | Cyclization of glutamine to pyroglutamate results in the loss of a positive charge, making the protein more acidic and detectable as a different isoform. creative-biolabs.comnih.gov However, the conversion from glutamate (B1630785) does not cause a charge change and may be missed by this method. nih.gov |
Role of Pyroglutamate Aminopeptidase in Protein Analysis
To overcome the analytical blockade caused by N-terminal pyroglutamate, biochemists employ a specific enzyme known as pyroglutamate aminopeptidase (PGP). wikipedia.orgwikipedia.org This enzyme serves as a crucial tool for "deblocking" proteins prior to sequencing. takarabio.comsigmaaldrich.com The primary role of pyroglutamate aminopeptidase in protein analysis is to catalytically cleave the peptide bond that links the N-terminal pyroglutamate residue to the adjacent amino acid. wikipedia.org This enzymatic removal restores a free N-terminus on the polypeptide chain, making it amenable to sequencing by Edman degradation. wikipedia.orgwikipedia.org
Pyroglutamate aminopeptidases are found across various life forms, and enzymes from different sources are used in laboratory settings. nih.gov A particularly useful variant is the recombinant enzyme from the hyperthermophilic archaeon Pyrococcus furiosus, which is expressed in Escherichia coli. sigmaaldrich.com This version is highly thermostable, with an optimal temperature range of 95–100 °C, and functions effectively over a broad pH range (6.0–9.0), adding to its versatility in sample preparation. sigmaaldrich.com
The application of this enzyme is a standard procedure in protein characterization. The blocked protein is incubated with pyroglutamate aminopeptidase under specific buffer conditions, often including reducing agents like dithiothreitol (B142953) (DTT) and a chelating agent like EDTA. takarabio.comnih.gov After the pyroglutamate residue is cleaved, the protein sample can be purified and subjected to N-terminal sequence analysis. nih.gov This enzymatic step is indispensable for determining the primary structure of a wide range of biologically and therapeutically important proteins that naturally possess this modification. springernature.comnih.gov
Table of Research Findings on Pyrococcus furiosus Pyroglutamate Aminopeptidase
| Property | Description | Source(s) |
| Source Organism | Pyrococcus furiosus (recombinantly expressed in E. coli) | sigmaaldrich.com |
| Molecular Weight | Approximately 24 kDa (by amino acid composition) to 28 kDa (by SDS-PAGE) | |
| Enzyme Specificity | Specific for cleaving N-terminal pyroglutamic acid from proteins and peptides. | sigmaaldrich.com |
| Optimal Temperature | 95–100 °C | sigmaaldrich.com |
| Optimal pH | 6.0–9.0 | sigmaaldrich.com |
| Unit Definition | One unit hydrolyzes 1 µmole of pyroglutamate p-nitroanilide per minute at pH 7.0 and 37 °C. | takarabio.com |
| Typical Reaction Buffer | 50 mM sodium phosphate (pH 7.0), 10 mM DTT, 1 mM EDTA. | nih.gov |
Dl Pyroglutamic Acid As a Chiral Building Block in Organic Synthesis
Synthetic Utility as a Chiral Synthon
Pyroglutamic acid serves as an inexpensive and readily accessible chiral precursor for a wide array of bioactive molecules, spanning both natural and synthetic origins. researchgate.netresearchgate.net Its structure features two distinct carbonyl groups—a lactam carbonyl and a carboxylic acid functionality—along with a lactam NH group, all of which can be selectively modified to generate a diverse range of compounds. researchgate.netresearchgate.net This inherent functionality allows it to be a precursor for proline and pyroglutaminol derivatives through the selective reduction of either the lactam carbonyl or the carboxylic group, respectively. researchgate.netresearchgate.net
The utility of pyroglutamic acid as a chiral synthon is well-documented, with numerous research groups harnessing its potential to construct a variety of bioactive compounds. researchgate.netresearchgate.net It has been instrumental in the asymmetric synthesis of natural products and their intermediates, establishing its versatility as a preferred asymmetric precursor. researchgate.net Furthermore, its derivatives have shown promise as inhibitors of vascular cell adhesion molecule-1 (VCAM-1) and integrin interactions, suggesting their potential therapeutic application in conditions like rheumatoid arthritis and asthma. clockss.org
Asymmetric Synthesis of DL-Pyroglutamic Acid Derivatives
The development of methods for the asymmetric synthesis of pyroglutamic acid derivatives has been a significant area of research, aiming to expand the library of available chiral building blocks for drug discovery. clockss.org These synthetic efforts have focused on introducing various substituents at different positions of the pyroglutamic acid ring, converting it into other valuable amino acid derivatives, and applying these derivatives in the synthesis of complex bioactive molecules.
Methods for Derivatization at Different Positions (e.g., C-4, Lactam Carbonyl, Carboxylic Functionality)
The functionalization of pyroglutamic acid at various positions is a key strategy for creating a diverse set of derivatives. researchgate.netresearchgate.netclockss.org
C-4 Position: A common method for introducing substituents at the C-4 position involves the alkylation of the lithium enolate derived from N-protected pyroglutamic esters. clockss.org This approach has been successful with reactive electrophiles like allylic halides and aryl aldehydes, yielding C-4 substituted derivatives with moderate yields and stereospecificity. clockss.org Another method involves the hydroxylation of the lithium enolate to produce trans-4-hydroxypyroglutamate. clockss.org
Lactam Carbonyl and Carboxylic Functionality: The two carbonyl groups of pyroglutamic acid offer distinct sites for modification. researchgate.netresearchgate.net Selective reduction of the lactam carbonyl leads to the formation of prolines, while reduction of the carboxylic group yields pyroglutaminols. researchgate.netresearchgate.net These transformations open up avenues for the synthesis of a wide variety of molecules. researchgate.net
Lactam Nitrogen (N-derivatization): The lactam nitrogen can also be functionalized. For instance, N-alkylation of deprotected 3-aroyl pyroglutamic acid derivatives has been achieved, although it requires careful control of reaction conditions due to the presence of an enolizable functional group. mdpi.com
A summary of derivatization methods is presented in the table below:
| Position of Derivatization | Method | Resulting Derivative |
| C-4 | Alkylation of lithium enolate | C-4 substituted pyroglutamates |
| C-4 | Hydroxylation of lithium enolate | trans-4-hydroxypyroglutamate |
| Lactam Carbonyl | Selective reduction | Proline derivatives |
| Carboxylic Functionality | Selective reduction | Pyroglutaminol derivatives |
| Lactam Nitrogen | N-alkylation | N-alkyl pyroglutamates |
Conversion to Other Amino Acid Derivatives (e.g., α-amino acids, proline-chimeras)
Pyroglutamic acid is a valuable precursor for the synthesis of other amino acids and their analogues. clockss.org It has been utilized to prepare α-amino acids and conformationally constrained derivatives of glutamic acid, alanine, lysine, and ornithine. clockss.org The structural relationship between pyroglutamic acid and proline makes it a suitable starting point for the synthesis of proline-chimeras, which are substituted prolines that can be incorporated into bioactive peptides to modify their structure and activity. clockss.org The conversion of a 4-methylene pyroglutamate (B8496135) derivative to 4-methylene-L-glutamic acid has also been demonstrated, involving the opening of the lactam ring. google.com
Application in the Synthesis of Bioactive Compounds and Natural Products
The derivatives of pyroglutamic acid have found significant application in the synthesis of a wide range of bioactive compounds and natural products. researchgate.netclockss.org Its role as a chiral building block has been pivotal in the creation of molecules with therapeutic potential. clockss.orgmdpi.com For example, pyroglutamic acid derivatives have been developed as antagonists for P2X7 receptors, which are implicated in neurodegenerative diseases such as Alzheimer's, Huntington's, and Parkinson's disease. mdpi.com Furthermore, these derivatives have been explored as inhibitors of VCAM-1 and integrin interactions, which are relevant targets for treating inflammatory conditions. clockss.org The versatility of pyroglutamic acid is further highlighted by its use in the total synthesis of complex natural products. nih.gov
Enantioselective Enzymatic Reactions Utilizing this compound Substrates
Enzymes are increasingly utilized in organic synthesis due to their high selectivity under mild reaction conditions. mdpi.com this compound and its derivatives can serve as substrates in enantioselective enzymatic reactions. clockss.org For example, Candida antarctica lipase (B570770) B has been shown to catalyze the amidation of pyroglutamic acid derivatives. acs.org Another notable application is in the resolution of racemic mixtures. For instance, bacteria containing stereoselective haloacid dehalogenases can be used to resolve racemic mixtures by selectively degrading one enantiomer. ucd.ie This has been demonstrated in the resolution of DL-4-fluoroglutamate, where the L-isomer is selectively degraded, leaving the D-isomer. ucd.ie While some enzymes, like d-hydantoinase from Blastobacter sp., have been found to be inactive towards DL-pyroglutamate, the potential for discovering or engineering enzymes for specific transformations of pyroglutamic acid derivatives remains a promising area of research. nih.gov
Role of Dl Pyroglutamic Acid in Biological Systems and Disease Pathogenesis
Involvement in Neurological and Neurodegenerative Processes
DL-Pyroglutamic acid, a cyclic derivative of glutamic acid, and its modified forms are implicated in a range of neurological functions and pathological conditions. wikipedia.orgthieme-connect.de Its presence and activities in the brain, from influencing neurotransmitter systems to its association with neurodegenerative diseases like Alzheimer's, highlight its significance in central nervous system homeostasis and disease.
Association with Alzheimer's Disease and Familial Dementia
N-terminally truncated amyloid-beta (Aβ) peptides modified with pyroglutamate (B8496135) (pE-Aβ or AβpE3) are significant components of the amyloid plaques characteristic of Alzheimer's disease (AD). nih.govnih.govkarger.com These modified peptides are not only abundant in the brains of individuals with AD but also exhibit properties that may accelerate disease progression. nih.govresearchgate.net
Research indicates that the pyroglutamate modification enhances the pathogenic characteristics of Aβ. nih.govnih.gov Specifically, pE-Aβ displays a higher propensity for oligomerization and aggregation compared to the full-length Aβ peptide. nih.gov This increased aggregation potential could be a critical factor in the formation of neurotoxic Aβ oligomers and the subsequent deposition of amyloid plaques. nih.govbioserendipity.com Furthermore, pE-Aβ is more resistant to degradation by peptidases, leading to its persistence and accumulation in brain tissue and biological fluids. nih.gov
Studies comparing brain tissue from AD patients with that of cognitively normal elderly individuals reveal a significant enrichment of N-terminally truncated Aβ with the pyroglutamate modification in the AD brain. nih.govresearchgate.net While low levels of pE3-Aβ can be detected in non-demented controls, its concentration is significantly increased in AD, with a notable deposition within neurons. researchgate.netnih.gov This suggests that the accumulation of pE3-Aβ is more closely associated with the disease process of AD rather than with normal aging. researchgate.netnih.gov The enzyme responsible for the formation of pE3-Aβ, glutaminyl cyclase, has been found at elevated levels in the cortex of AD patients, and its concentration correlates with the amount of insoluble pE3-Aβ aggregates and the severity of cognitive decline. nih.gov
The link between pE-Aβ and neurodegeneration is supported by animal models. Transgenic mice engineered to produce high levels of AβpE3–42 exhibit severe neuron loss. nih.gov This evidence underscores the particularly toxic nature of this modified peptide. bioserendipity.com Consequently, targeting pE-Aβ is being actively investigated as a potential therapeutic and diagnostic strategy for Alzheimer's disease. nih.govresearchgate.net
| Peptide Variant | Key Characteristics in Alzheimer's Disease | References |
|---|---|---|
| Pyroglutamate-modified Amyloid-β (pE-Aβ) | Major component of amyloid deposits; High aggregation propensity; Increased stability and resistance to degradation; Cellular toxicity. | nih.govnih.gov |
| Full-length Amyloid-β (Aβ) | Precursor to pE-Aβ; Also forms plaques but pE-Aβ is considered a key seed for aggregation. | nih.gov |
Influence on Neurotransmitter Regulation (e.g., Acetylcholine (B1216132), Glutamate)
This compound demonstrates a notable influence on key neurotransmitter systems within the brain, particularly the cholinergic and glutamatergic systems. nih.gov
In the cholinergic system, which is crucial for functions like memory and cognition, pyroglutamic acid has been shown to increase the release of acetylcholine (ACh) from the cerebral cortex. nih.govphysio-pedia.com Studies in animal models have indicated that pyroglutamic acid can reverse memory disturbances induced by scopolamine, a substance that blocks cholinergic activity, and positively affect brain cholinergic levels. Acetylcholine itself is synthesized from choline (B1196258) and acetyl-CoA and plays an excitatory role at the neuromuscular junction and in the central nervous system. tmc.eduyoutube.com Its action is terminated by the enzyme acetylcholinesterase. youtube.com
Regarding the glutamatergic system, pyroglutamic acid, being a cyclic derivative of glutamic acid, interacts significantly with this primary excitatory pathway. nih.govnih.gov Research has demonstrated that L-pyroglutamic acid can interfere with glutamate (B1630785) binding. nih.govresearchgate.net It acts as a competitive inhibitor of the high-affinity uptake of glutamic acid in striatal synaptosomes and also inhibits the binding of glutamate to striatal membranes. documentsdelivered.com This suggests that pyroglutamic acid may act as a partial agonist or antagonist at glutamate receptors. thieme-connect.de Glutamate is the most abundant excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations are tightly controlled to prevent excitotoxicity, a process implicated in neurodegenerative diseases. nih.govnih.gov
Impact on GABAergic System (possible GABA transaminase inhibitor)
This compound also exerts effects on the main inhibitory neurotransmitter system in the brain, the GABAergic system. nih.gov Gamma-aminobutyric acid (GABA) is synthesized from glutamate and its role is to counterbalance the excitatory effects of glutamate, thereby controlling cortical excitability. nih.gov
Studies have shown that the administration of pyroglutamic acid can lead to an increased release of GABA from the guinea-pig cerebral cortex. nih.gov The proposed mechanisms for this effect include the possibility that pyroglutamic acid acts as an antagonist at glutamate receptors, which in turn modulates GABA release, or that it may alter the transport of amino acids across biological membranes. nih.gov This increased GABAergic activity is associated with mild sedation and synchronization of the electrocorticogram (E.Co.G.). nih.gov
Furthermore, this compound has been utilized as a structural component in the synthesis of short GABA peptides. caymanchem.com These synthetic peptides have demonstrated antinociceptive (pain-reducing) activity in animal models, highlighting the potential for pyroglutamic acid derivatives to modulate the GABAergic system for therapeutic purposes. caymanchem.com
Effects on Neuronal Peptides and Hormones
Pyroglutamic acid is not only a free metabolite but also a structural component found at the N-terminus of a variety of peptides and proteins, including several neuronal peptides and hormones. researchgate.net This N-terminal pyroglutamyl (pGlu) residue is formed through the cyclization of an N-terminal glutamine or glutamic acid residue. thieme-connect.de
The presence of this pGlu modification is significant because it confers stability to the peptides by protecting them from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins. thieme-connect.deresearchgate.net This increased stability can prolong the half-life and biological activity of these molecules.
Examples of neuropeptides and hormones that contain this N-terminal pGlu modification include:
Thyrotropin-releasing hormone (TRH): A key hormone in the regulation of the thyroid axis.
Gastrin/CCK family peptides: Hormones involved in digestion and satiety.
Luteinizing hormone-releasing hormone (LHRH): A hormone that controls the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland.
Neurotensin: A neuropeptide involved in the regulation of dopamine (B1211576) pathways and has roles in pain perception and temperature regulation. thieme-connect.de
The formation of the pyroglutamyl residue can occur either spontaneously or be catalyzed by the enzyme glutaminyl cyclase. thieme-connect.denih.gov This post-translational modification is a crucial step in the maturation and function of these important signaling molecules in the nervous and endocrine systems. researchgate.net
Neurochemical Interference with Glutamate Binding
This compound, due to its structural similarity to glutamic acid, directly interferes with the neurochemical processes of the glutamatergic system. researchgate.netdocumentsdelivered.com Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its signaling is mediated by binding to specific ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors. nih.govmdpi.com
Studies have consistently shown that L-pyroglutamic acid can inhibit the binding of glutamate to its receptors. nih.govresearchgate.net This interference occurs in a competitive manner. For instance, L-pyroglutamic acid has been found to competitively inhibit the high-affinity transport system responsible for the uptake of glutamic acid from the synaptic cleft into striatal synaptosomes. documentsdelivered.com By slowing this reuptake process, it can alter the concentration and duration of glutamate in the synapse.
Furthermore, L-pyroglutamic acid directly inhibits the binding of radiolabeled L-glutamic acid to neuronal membranes in the striatum. documentsdelivered.com Research has demonstrated that it decreases both Na+-dependent and Na+-independent glutamate binding in the cerebral cortex. nih.gov This antagonistic or partial agonist activity at glutamate receptors is a key aspect of its neurochemical profile. thieme-connect.de
Despite this clear interference with glutamate binding, studies injecting L-pyroglutamic acid directly into the rat striatum did not produce significant neurotoxic lesions, suggesting that while it can disrupt glutamatergic signaling, it may not trigger the same level of excitotoxicity as potent glutamate receptor agonists under certain conditions. nih.govresearchgate.net
| Action of L-Pyroglutamic Acid | Affected Glutamatergic Process | Observed Effect | References |
|---|---|---|---|
| Competitive Inhibition | High-affinity uptake of glutamic acid | Reduced glutamate clearance from synapse | documentsdelivered.com |
| Direct Inhibition | Binding to striatal membranes | Decreased Na+-dependent and Na+-independent glutamate binding | nih.govdocumentsdelivered.com |
| Receptor Interaction | Glutamate receptors | Acts as a partial agonist or antagonist | thieme-connect.de |
Potential Role in Mitigating Neurodegenerative Disease Progression
Given its interactions with key neurotransmitter systems and its association with the pathology of Alzheimer's disease, pyroglutamic acid and its derivatives are being explored for their potential to mitigate the progression of neurodegenerative diseases. bioserendipity.comnih.gov
One therapeutic strategy for Alzheimer's disease focuses on targeting the pyroglutamated form of amyloid-beta (AβpE3). researchgate.netbioserendipity.com Because AβpE3 is highly neurotoxic and acts as a seed for plaque formation, preventing its formation or promoting its clearance is a promising approach. nih.govbioserendipity.com Passive immunization with antibodies that specifically recognize AβpE3 has been shown in animal models to reduce neuron loss and improve memory. bioserendipity.com This indicates that targeting this specific modified peptide could slow disease progression. researchgate.net
Beyond Alzheimer's, derivatives of pyroglutamic acid have demonstrated neuroprotective properties in other contexts. nih.govnih.gov A combination of pyroglutamic acid and pyrrolidone, for example, was found to have a significant positive effect on cerebral circulation in rat models of global brain ischemia. nih.gov This suggests a potential role in conditions where blood flow to the brain is compromised. Pre-treatment with this combination also markedly increased the survival of rats subjected to ischemic states. nih.gov
The rationale for these neuroprotective effects may lie in the compound's ability to modulate neurotransmitter systems. By potentially reducing glutamate-mediated excitotoxicity and enhancing inhibitory GABAergic tone, pyroglutamic acid could help protect neurons from damage in various pathological states. nih.govnih.gov While research is ongoing, these findings point to the therapeutic potential of modulating pyroglutamic acid pathways in the treatment of neurodegenerative conditions. mdpi.com
This compound, also known as 5-oxoproline, is a naturally occurring amino acid derivative that plays a crucial role in the γ-glutamyl cycle, a key pathway for the synthesis and degradation of glutathione (B108866). wikipedia.orgnih.gov While it is a normal metabolite, its accumulation can lead to a serious medical condition known as pyroglutamic acidaemia or 5-oxoprolinuria, a form of high anion gap metabolic acidosis. litfl.comnih.gov
Metabolic Disorders and Pyroglutamic Acidaemia (5-Oxoprolinuria)
Pyroglutamic acidaemia is characterized by the excessive accumulation of pyroglutamic acid in the body, leading to a state of metabolic acidosis. nih.gov This condition can arise from both inherited genetic defects and acquired factors that disrupt the normal functioning of the γ-glutamyl cycle. mdpi.comnih.gov
The accumulation of pyroglutamic acid is primarily linked to disruptions in the γ-glutamyl cycle. litfl.com One of the main mechanisms is the depletion of glutathione. derangedphysiology.com Glutathione normally exerts negative feedback inhibition on the enzyme γ-glutamylcysteine synthetase. nih.govlitfl.com When glutathione levels are low, this feedback is lost, leading to an overproduction of γ-glutamylcysteine, which is then converted to pyroglutamic acid. nih.govlitfl.comderangedphysiology.com
Another significant mechanism is the inhibition of the enzyme 5-oxoprolinase, which is responsible for the breakdown of pyroglutamic acid. litfl.comderangedphysiology.com Certain drugs, such as the antibiotic flucloxacillin (B1213737) and the anticonvulsant vigabatrin, have been implicated in inhibiting this enzyme, leading to the accumulation of pyroglutamic acid. litfl.comderangedphysiology.comnih.gov
| Mechanism of Accumulation | Description | Key Enzymes Involved |
| Glutathione Depletion | Reduced glutathione levels lead to a loss of feedback inhibition, causing overproduction of pyroglutamic acid precursors. litfl.comderangedphysiology.com | γ-glutamylcysteine synthetase, γ-glutamyl cyclotransferase nih.govlitfl.com |
| Enzyme Inhibition | Direct inhibition of the enzyme responsible for breaking down pyroglutamic acid. litfl.comderangedphysiology.com | 5-oxoprolinase litfl.comderangedphysiology.comnih.gov |
Several risk factors have been identified that predispose individuals to developing pyroglutamic acidaemia. These factors often contribute to glutathione depletion or impair the clearance of pyroglutamic acid. Sepsis is a significant risk factor as it increases oxidative stress, leading to the consumption and depletion of glutathione stores. litfl.comnih.govresearchgate.net
Renal and hepatic dysfunction are also major contributing factors. litfl.comnih.gov The kidneys are responsible for clearing pyroglutamic acid from the body, so any impairment in renal function can lead to its accumulation. nih.gov The liver plays a central role in glutathione metabolism, and liver disease can disrupt this process. nih.govnih.gov Other identified risk factors include malnutrition, chronic alcohol use, and the use of certain medications like paracetamol (acetaminophen), which can deplete glutathione stores, especially with chronic use. mdpi.comnih.govnih.gov
| Risk Factor | Contribution to Pyroglutamic Acidaemia |
| Sepsis | Increased oxidative stress leading to glutathione depletion. litfl.comnih.gov |
| Renal Dysfunction | Impaired clearance of pyroglutamic acid. nih.gov |
| Hepatic Dysfunction | Disruption of glutathione metabolism. nih.govnih.gov |
| Malnutrition | Reduced availability of precursors for glutathione synthesis. nih.gov |
| Chronic Alcohol Use | Can contribute to glutathione depletion and liver dysfunction. nih.govnih.gov |
| Certain Medications | e.g., Paracetamol, flucloxacillin, vigabatrin. litfl.commdpi.comderangedphysiology.com |
Pyroglutamic acidaemia is a recognized cause of high anion gap metabolic acidosis (HAGMA). litfl.comnih.gov The anion gap is a calculated value used to identify the cause of metabolic acidosis. An elevated anion gap indicates the presence of unmeasured anions in the blood. In the case of pyroglutamic acidaemia, the accumulation of the pyroglutamate anion is responsible for the increased anion gap. nih.gov This condition should be considered in the differential diagnosis of HAGMA when more common causes, such as lactic acidosis or ketoacidosis, have been ruled out. nih.govnih.gov
While often acquired, pyroglutamic acidaemia can also result from rare inborn errors of metabolism affecting the γ-glutamyl cycle. mdpi.comoup.com Deficiencies in the enzymes glutathione synthetase and 5-oxoprolinase are the most well-described genetic causes. nih.govnih.govoup.com These are typically autosomal recessive conditions that manifest in the pediatric population and can lead to chronic acidosis, hemolytic anemia, and neurological symptoms. nih.govbabysfirsttest.org Newborn screening can help in the early detection of these disorders. babysfirsttest.org
| Inborn Error of Metabolism | Deficient Enzyme | Clinical Manifestations |
| Glutathione Synthetase Deficiency | Glutathione Synthetase | 5-oxoprolinuria, chronic acidosis, hemolytic anemia, central nervous system damage. nih.govbabysfirsttest.org |
| 5-Oxoprolinase Deficiency | 5-Oxoprolinase | 5-oxoprolinuria, may not always result in major metabolic acidosis. oup.com |
Emerging research suggests a potential link between pyroglutamic acid and metabolic syndrome. In conditions like diabetes, chronic hyperglycemia leads to increased oxidative stress, which can, in turn, affect glutathione turnover and potentially elevate pyroglutamic acid levels. rupahealth.com However, the precise role and clinical significance of pyroglutamic acid in the context of metabolic syndrome are still under investigation.
Role in Plant Physiology and Stress Response
In addition to its role in mammalian systems, pyroglutamic acid is also found in plants and appears to play a role in their response to environmental stress. hmdb.ca It has been shown to have a protective effect, particularly against drought stress. fao.org
Application of L-pyroglutamic acid to lettuce plants under water deficit conditions has been demonstrated to increase yield. fao.org The proposed mechanisms for this protective effect include the enhancement of the photosynthesis rate and the bolstering of antioxidant defenses. fao.orgresearchgate.net It may also help in maintaining osmotic and water balance within the plant cells. fao.org Furthermore, L-pyroglutamic acid has been identified as a resistance-related metabolite in barley, where it can inhibit the production of mycotoxins by pathogenic fungi. nih.govmdpi.com
| Plant Species | Type of Stress | Observed Effects of Pyroglutamic Acid |
| Lettuce | Water deficit (drought) | Increased yield, enhanced photosynthesis, improved antioxidant defenses, maintenance of osmotic balance. fao.org |
| Barley | Fungal infection (Fusarium) | Inhibition of trichothecene (B1219388) mycotoxin biosynthesis. nih.govmdpi.com |
Enhancement of Drought Tolerance and Yield in Plants
Table 1: Effect of Pyroglutamic Acid (PG) on Lettuce Yield Under Drought Stress
| Parameter | Improvement with PG Treatment (%) | Source |
|---|---|---|
| Fresh Weight | 37% | researchgate.net |
| Yield | 31% | researchgate.net |
Promotion of Photosynthesis and Antioxidant Defenses in Plants
One of the primary mechanisms by which this compound enhances drought tolerance is by boosting the plant's photosynthetic rate and strengthening its antioxidant defense systems. researchgate.net Under abiotic stress conditions like drought, plants often experience oxidative stress due to the overproduction of reactive oxygen species (ROS). nih.govmdpi.comfrontiersin.org Pyroglutamic acid application helps plants counteract this by stimulating antioxidant processes. researchgate.net This is crucial for protecting cellular components from damage and maintaining metabolic functions. researchgate.netmdpi.com L-pyroglutamic acid is a derivative of glutamine or glutamic acid, which are vital for plant growth and responses to stress. researchgate.net Furthermore, it is a potential precursor of glutamate, which is essential for the synthesis of the powerful antioxidant, glutathione. nih.gov
Influence on Osmotic and Water Balance in Plants
Maintaining osmotic and water balance is critical for plant survival under drought conditions, and this compound plays a role in this process. researchgate.net It helps plants preserve turgor pressure and maintain cellular hydration. researchgate.net The compound is related to proline, a well-documented osmolyte that accumulates in plants under various stresses, including drought and salinity, to help regulate the osmotic potential of cells. researchgate.netfrontiersin.orgnih.gov By aiding in the maintenance of osmotic balance, pyroglutamic acid helps sustain the plant's physiological functions, including the operation of its photosynthetic apparatus. researchgate.netfrontiersin.org
Antimicrobial and Antifungal Activities of this compound and its Derivatives
This compound and its derivatives have been identified as possessing significant antimicrobial and antifungal properties, positioning them as potential agents for controlling pathogenic microorganisms.
Inhibition of Mycotoxin Production (e.g., Trichothecenes)
L-pyroglutamic acid has been shown to effectively inhibit the production of mycotoxins, specifically trichothecenes, by pathogenic fungi. nih.govnih.gov Trichothecenes are a group of mycotoxins produced by species of Fusarium that can contaminate cereal grains and pose a threat to food and feed safety. nih.govmdpi.com In studies involving various strains of Fusarium graminearum sensu stricto, L-pyroglutamic acid significantly decreased the accumulation of trichothecenes. nih.govresearchgate.net This inhibition occurs at the transcriptional level; gene expression studies revealed that L-pyroglutamic acid suppresses the activity of Tri genes (Tri4, Tri5, and Tri10), which are responsible for inducing the biosynthesis of these mycotoxins. nih.govnih.gov The degree of inhibition was found to be dependent on both the fungal strain and the concentration of L-pyroglutamic acid applied. nih.gov For instance, concentrations of 100 µg/g, 400 µg/g, and 800 µg/g reduced trichothecene levels by 83–89%, 56–93%, and 67–97%, respectively. nih.govresearchgate.net
Table 2: Inhibition of Trichothecene Accumulation by L-Pyroglutamic Acid in F. graminearum
| L-Pyroglutamic Acid Concentration (µg/g) | Reduction in Trichothecene Concentration (%) | Source |
|---|---|---|
| 100 | 83–89% | nih.govresearchgate.net |
| 400 | 56–93% | nih.govresearchgate.net |
| 800 | 67–97% | nih.govresearchgate.net |
Antibacterial Effects
Pyroglutamic acid (PCA) has demonstrated broad-spectrum antibacterial activity. annalsofrscb.ro Research indicates it is effective against various spoilage bacteria, with a higher efficacy observed against gram-positive bacteria. annalsofrscb.roresearchgate.net The antimicrobial activity of PCA has been noted to be slightly lower than that of lactic acid. researchgate.net Its effectiveness has been observed against bacteria such as Enterobacter cloacae, Pseudomonas fluorescens, and Pseudomonas putida. researchgate.net
Antifungal Effects (e.g., against Fusarium graminearum, Phytophthora infestans)
Beyond inhibiting mycotoxin production, L-pyroglutamic acid and its derivatives exhibit direct antifungal activity against several plant pathogenic fungi. nih.govnih.govfrontiersin.org Bioassay studies have shown that L-pyroglutamic acid has excellent antifungal activity against Phytophthora infestans and Pseudoperonospora cubensis, with EC₅₀ values of 9.48 µg/ml and 10.82 µg/ml, respectively. nih.govfrontiersin.org Furthermore, novel synthesized analogues and derivatives of L-pyroglutamic acid have shown moderate to significant antifungal activities against a range of phytopathogenic fungi, including Fusarium graminearum. nih.govfrontiersin.orgresearchgate.net Certain ester derivatives demonstrated particularly potent activity against P. infestans, with EC₅₀ values as low as 1.21 and 1.44 µg/mL, which is significantly more effective than some commercial fungicides. nih.gov
Table 3: Antifungal Activity of L-Pyroglutamic Acid Against Plant Pathogens
| Fungal Species | EC₅₀ (µg/ml) | Source |
|---|---|---|
| Phytophthora infestans | 9.48 | nih.govfrontiersin.org |
| Pseudoperonospora cubensis | 10.82 | nih.govfrontiersin.org |
Immunomodulatory and Anti-inflammatory Properties
This compound exhibits notable immunomodulatory and anti-inflammatory effects by influencing cytokine production and the balance of immune cell subsets. Research has highlighted its potential in mitigating inflammatory responses in various conditions.
In a murine model of collagen-induced arthritis, L-pyroglutamic acid was shown to affect the levels of several serum cytokines and chemokines that are crucial in the inflammatory cascade of rheumatoid arthritis. Similarly, studies on pyroglutamyl-leucine, a dipeptide containing a pyroglutamic acid residue, demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophages. This was achieved by inhibiting the secretion of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. frontiersin.org
Furthermore, L-pyroglutamic acid has been identified as a plasma biomarker in a mouse model of eosinophilic asthma, where its levels were associated with the balance between regulatory T cells (Treg) and T helper 17 (Th17) cells. medchemexpress.com This balance is critical for maintaining immune homeostasis, and its dysregulation is a hallmark of various autoimmune and inflammatory diseases.
| Model System | Key Findings | Affected Mediators/Pathways | Reference |
|---|---|---|---|
| Collagen-Induced Arthritis Mice | Altered serum levels of inflammatory cytokines. | IL-6, IL-17A, G-CSF | annalsofrscb.ro |
| LPS-Stimulated Macrophages (RAW 264.7) | Inhibited secretion of pro-inflammatory mediators. | Nitric Oxide (NO), TNF-α, IL-6 | frontiersin.org |
| Eosinophilic Asthma Mice | Identified as a plasma biomarker associated with Treg/Th17 balance. | Treg/Th17 cells | medchemexpress.com |
Antiviral Activity (e.g., Hepatitis B inactivator)
This compound has been identified as an agent with antiviral properties, notably as an inactivator of the Hepatitis B virus (HBV). Research indicates that it can act on the Hepatitis B surface antigen (HBsAg). nih.gov Beyond HBV, it has also been reported to inactivate other viruses such as vaccinia virus, herpes simplex virus, and influenza virus, though it was found to be ineffective against poliovirus. nih.gov The specific mechanisms of this inactivation are a subject of ongoing research, but its action against HBsAg suggests an interference with the viral envelope, which is crucial for viral entry into host cells.
Influence on Cellular Signaling Pathways (e.g., Cholinergic System)
Pyroglutamic acid has a discernible influence on the central nervous system, particularly on the cholinergic system, which is integral to cognitive functions like learning and memory. nih.gov Studies have demonstrated that pyroglutamic acid can counteract the effects of scopolamine, an antagonist of cholinergic receptors that induces amnesia. lifeextension.com
Its neuroprotective effects are linked to the preservation of acetylcholine, a key neurotransmitter. Research indicates that pyroglutamic acid can prevent the scopolamine-induced decrease in brain acetylcholine levels. lifeextension.comresearchgate.net This suggests a role in either enhancing acetylcholine synthesis or reducing its degradation, thereby supporting cholinergic neurotransmission. This activity is a key reason for its investigation as a nootropic agent, purported to enhance cognitive function. nih.gov
| System | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Cholinergic System | Prevention of scopolamine-induced amnesia. | Prevents the decrease in brain acetylcholine levels. | lifeextension.com |
| Central Nervous System | Considered a nootropic agent. | Supports the activity of key neurotransmitters including acetylcholine. | nih.govresearchgate.net |
Role in Insect Physiology (e.g., Adipokinetic Hormones)
In the realm of insect physiology, pyroglutamic acid is a fundamental structural component of a major class of neuropeptides known as adipokinetic hormones (AKHs). frontiersin.orgwikipedia.org These hormones are characterized by a blocked N-terminus, which is occupied by a pyroglutamate residue (pGlu). nih.govnih.gov This modification is crucial for the hormone's stability and function.
AKHs are the primary regulators of energy metabolism in insects. wikipedia.orgnih.gov They are released from neurosecretory cells in the corpora cardiaca and act on the fat body, which is the insect equivalent of the vertebrate liver and adipose tissue. wikipedia.org The principal function of AKHs is to mobilize energy reserves, primarily lipids (in the form of diacylglycerols) and carbohydrates (trehalose), from the fat body into the hemolymph (insect blood). nih.gov This process is vital to fuel energy-intensive activities such as flight and locomotion. nih.gov
Participation in Lipid and Glucose Metabolism
This compound is involved in lipid and glucose metabolism through several distinct mechanisms. In mammals, it can directly influence metabolic processes in the brain. An in vitro study on the cerebral cortex of young rats demonstrated that L-pyroglutamic acid significantly impairs energy production and lipid biosynthesis.
The study observed the following effects at concentrations ranging from 0.5 to 3 mM:
A 50% reduction in brain CO2 production.
A 20% reduction in lipid biosynthesis.
A 52% reduction in ATP levels (at 3 mM).
These effects were linked to the inhibition of specific complexes in the mitochondrial respiratory chain, indicating that pyroglutamic acid can interfere with cellular energy production.
In insects, the role of pyroglutamic acid in metabolism is indirect but critical, stemming from its presence in adipokinetic hormones (AKHs). As described previously, AKHs are central to mobilizing stored lipids and carbohydrates to provide energy, thus directly participating in the regulation of lipid and glucose homeostasis. nih.gov
Furthermore, pyroglutamic acid is a metabolite within the γ-glutamyl cycle, which is essential for the synthesis and recycling of glutathione. Disruptions in this cycle can lead to elevated levels of pyroglutamic acid, a condition known as 5-oxoprolinuria. This is relevant to metabolism as glutathione is a key antioxidant, and its depletion is associated with oxidative stress, a factor implicated in metabolic disorders such as diabetes.
| Context | Role of Pyroglutamic Acid | Metabolic Impact | Reference |
|---|---|---|---|
| Mammalian Brain (in vitro) | Inhibitor of metabolic enzymes. | Decreases CO2 production, lipid synthesis, and ATP levels. | |
| Insect Physiology | Structural component of Adipokinetic Hormones (AKHs). | Mobilizes lipids and carbohydrates for energy. | nih.gov |
| Cellular Metabolism | Metabolite in the glutathione cycle. | Elevated levels are linked to impaired glutathione turnover and oxidative stress. |
Analytical Methodologies for Dl Pyroglutamic Acid Quantification
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides both qualitative and quantitative information about molecular structures. nih.gov It is particularly useful for the unambiguous identification and quantification of pyroglutamic acid in complex mixtures like wine and biological fluids. nih.govcreative-proteomics.com
Proton NMR (¹H NMR) is a key method in metabolomics for measuring metabolites. nih.gov The ¹H NMR spectrum of pyroglutamic acid displays characteristic signals for its protons. These signals can be distinguished from other metabolites in a sample, allowing for its specific detection. nih.gov For instance, in a study on human serum, ¹H NMR at 800 MHz was used to investigate the cyclization of glutamine to pyroglutamic acid during sample preparation. nih.gov
Beyond identification, NMR can be used for precise quantification. acs.org By integrating the area of a specific pyroglutamic acid proton signal and comparing it to an internal standard of known concentration, the amount of pyroglutamic acid in the sample can be determined. nih.gov This quantitative NMR (qNMR) approach is valuable for its accuracy and minimal sample preparation requirements. nih.gov Advanced 2D NMR techniques, such as ¹H-¹³C HSQC, can further confirm the identity of pyroglutamic acid by correlating proton and carbon signals. nih.govhmdb.ca
It is important to note that the chemical environment, including pH and the presence of other molecules, can influence the NMR spectrum. nih.gov Researchers have developed specific NMR protocols and data processing techniques to reliably identify and quantify pyroglutamic acid even in complex matrices without prior separation. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for L-Pyroglutamic Acid
| Proton | Chemical Shift (ppm) in Water (pH 7.0) |
|---|---|
| α-H | ~4.16 - 4.19 |
| β-H | ~2.36 - 2.53 |
| γ-H | ~2.00 - 2.05 |
Enzymatic Assays for Pyroglutamic Acid Detection
Enzymatic assays offer a highly specific and sensitive approach for the detection and quantification of pyroglutamic acid. These methods leverage the catalytic activity of enzymes that specifically interact with pyroglutamic acid or its derivatives.
One common strategy involves the enzymatic cleavage of the N-terminal pyroglutamate (B8496135) residue from peptides and proteins using pyroglutamate aminopeptidase (B13392206). nih.govacs.org This enzyme specifically hydrolyzes the pyroglutamyl-peptide bond, releasing free pyroglutamic acid which can then be quantified using techniques like High-Performance Liquid Chromatography (HPLC). nih.govacs.org A thermostable pyroglutamate aminopeptidase from Pyrococcus furiosus has been shown to efficiently cleave N-terminal pyroglutamic acid from a wide range of peptides. nih.govacs.org
Another enzymatic approach involves converting pyroglutamic acid to a more easily detectable compound. For example, L-pyroglutamic acid can be hydrolyzed to L-glutamic acid. oup.comoup.com The resulting glutamic acid can then be measured spectrophotometrically through a subsequent enzymatic reaction. oup.comoup.com This method is suitable for laboratories with basic equipment. oup.comoup.com
Enzyme-Linked Immunosorbent Assays (ELISAs) also provide a high-throughput method for quantifying pyroglutamic acid. creative-proteomics.com These assays utilize specific antibodies that recognize and bind to pyroglutamic acid, allowing for its selective detection and measurement. creative-proteomics.com The high specificity of ELISAs makes them a valuable tool for large-scale studies. creative-proteomics.com
Sample Preparation Techniques for Complex Biological Matrices
The accurate analysis of pyroglutamic acid in complex biological matrices such as blood, urine, and tissue extracts requires effective sample preparation to remove interfering substances. creative-proteomics.comrupahealth.com Proper sample preparation is crucial for minimizing matrix effects and ensuring the reliability of quantitative results. creative-proteomics.com
Proteins are a major component of many biological samples and can interfere with the analysis of small molecules like pyroglutamic acid. phenomenex.com Therefore, their removal is a critical first step in sample preparation.
Protein Precipitation is a widely used technique that involves adding an organic solvent (e.g., acetone, methanol) or an acid (e.g., trichloroacetic acid) to the sample. phenomenex.combiosyn.com This process alters the solubility of proteins, causing them to precipitate out of the solution. phenomenex.com The precipitated proteins can then be separated by centrifugation, leaving the smaller analytes, including pyroglutamic acid, in the supernatant for further analysis. biosyn.com Studies have shown that glutamine can undergo cyclization to form pyroglutamic acid during protein removal steps, which must be considered for accurate quantification. nih.govresearchgate.net
Ultrafiltration is a membrane-based separation technique that separates molecules based on size. formulatrix.com By using a membrane with a specific molecular weight cutoff (MWCO), proteins can be retained while smaller molecules like pyroglutamic acid pass through with the filtrate. This method is effective for separating proteins from buffer components and is often used for desalting and concentrating samples.
Solid-phase extraction (SPE) is a versatile and selective sample preparation technique used to isolate and concentrate analytes from complex mixtures. thermofisher.comchromatographyonline.com In SPE, the sample is passed through a cartridge containing a solid sorbent material. thermofisher.com The selection of the sorbent and the elution solvents allows for the separation of pyroglutamic acid from interfering compounds based on differences in their physical and chemical properties. thermofisher.comyoutube.com
For instance, ion-exchange SPE can be used to retain charged molecules. chromatographyonline.com By adjusting the pH of the sample, pyroglutamic acid can be charged and retained on an ion-exchange sorbent, while neutral and similarly charged interferences are washed away. chromatographyonline.com The retained pyroglutamic acid can then be eluted with a solvent that disrupts the interaction with the sorbent. thermofisher.com This technique is highly effective for cleaning up samples prior to chromatographic analysis. chromatographyonline.com
Validation Parameters for Analytical Methods
The validation of analytical methods is essential to ensure their reliability, accuracy, and reproducibility for the intended application. Key validation parameters are assessed to demonstrate that a method is suitable for the quantification of pyroglutamic acid in a specific matrix.
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. researchgate.net For pyroglutamic acid analysis, this means the method should not be affected by the presence of structurally related compounds like glutamic acid and glutamine. acs.org Chromatographic methods, such as HPLC and LC-MS/MS, are often employed to achieve high selectivity by separating pyroglutamic acid from other sample components before detection. acs.orgsemanticscholar.orgingentaconnect.com
Sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For the analysis of pyroglutamic acid in biological fluids, high sensitivity is often required. LC-MS/MS methods have been developed with LOQs in the low ng/mL range for plasma and cell culture media. researchgate.net For example, a validated LC-MS/MS method for pyroglutamic acid in rat plasma achieved an LLOQ of 50 ng/ml. researchgate.net
Table 2: Validation Parameters for an LC-MS/MS Method for Pyroglutamic Acid Quantification
| Parameter | Cell Culture Media | Rat Plasma |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 10 ng/ml | 50 ng/ml |
| Linearity Range | LLOQ up to 1 µg/ml | LLOQ up to 1 µg/ml |
| Precision and Accuracy (Within and Between Day) | Generally better than 20% | Generally better than 20% |
| Carry Over | Less than 5% | Less than 5% |
Linearity and Dynamic Range
The linearity of an analytical method refers to its capability to produce test results that are directly proportional to the concentration of the analyte within a specified range. The dynamic range is the concentration span over which the method demonstrates acceptable levels of precision, accuracy, and linearity. For the quantification of DL-Pyroglutamic acid, various chromatographic methods have been validated, demonstrating a broad spectrum of linearities and dynamic ranges suitable for different applications.
One of the primary techniques for the determination of underivatized pyroglutamic acid is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A validated LC-MS/MS method has demonstrated excellent linearity for pyroglutamic acid over a wide dynamic range. The calibration curves for pyroglutamic acid were shown to be linear across a concentration range of 1.0 to 1000 µg/mL. nih.gov This extensive range makes the method suitable for quantifying the compound in diverse matrices where its concentration may vary significantly.
Another LC-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method, utilizing a hydrophilic interaction liquid chromatography (HILIC) column, also established strong linearity. For various metabolites including pyroglutamic acid, the correlation coefficient (r) values were consistently between 0.991 and 0.999 within the studied concentration range. researchgate.net The limit of quantification for this method, which defines the lower end of the dynamic range, was established to be as low as 2.5 to 20 ng/mL, extending up to an upper limit of 500 to 4000 ng/mL. researchgate.net
High-Performance Liquid Chromatography (HPLC) methods have also been developed and validated for pyroglutamic acid analysis. For instance, an HPLC method for determining pyroglutamic acid in compound amino acid injections was validated, showing a quantifiable range from 4.4 mg/L to 97.9 mg/L. semanticscholar.org
The table below summarizes the linearity and dynamic range data from a key validation study for this compound quantification.
| Analytical Method | Dynamic Range | Correlation Coefficient (r) | Reference |
| LC-MS/MS | 1.0 - 1000 µg/mL | Not Reported | nih.gov |
| LC-ESI-MS/MS | 2.5-20 to 500-4000 ng/mL | 0.991 - 0.999 | researchgate.net |
| HPLC | 4.4 - 97.9 mg/L | Not Reported | semanticscholar.org |
Precision and Accuracy
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies.
For the LC-MS/MS method for underivatized pyroglutamic acid, precision was determined by assessing both intra-day and inter-day variability. The intra-day precision, which measures repeatability within a single day, ranged from 4.8% to 8.2% (RSD). nih.gov The inter-day precision, indicating the method's reproducibility over different days, was found to be between 2.6% and 5.7% (RSD). nih.gov
The accuracy of this method was established by performing recovery experiments at three different concentration levels. Samples were spiked with known amounts of pyroglutamic acid at 10, 40, and 200 µg/mL. The mean recovery rates were 81-104%, 91-107%, and 93-101% for the respective spiking levels, demonstrating a high degree of accuracy across the dynamic range of the method. nih.gov
It is important to note that the accuracy of quantifying pyroglutamic acid can be influenced by its potential formation as an artifact from the cyclization of glutamine or glutamic acid, particularly in LC-MS/MS analysis. acs.orgsemanticscholar.org Methodological considerations, such as appropriate chromatographic separation and the use of stable isotope-labeled internal standards, are crucial to mitigate this artifact and ensure accurate quantification. acs.org
The following tables present the precision and accuracy data from a validation study of an LC-MS/MS method for this compound.
Precision Data
| Precision Type | Relative Standard Deviation (RSD) | Reference |
| Intra-day | 4.8% - 8.2% | nih.gov |
| Inter-day | 2.6% - 5.7% | nih.gov |
Accuracy (Recovery) Data
| Spiked Concentration Level | Mean Recovery | Reference |
| 10 µg/mL | 81% - 104% | nih.gov |
| 40 µg/mL | 91% - 107% | nih.gov |
| 200 µg/mL | 93% - 101% | nih.gov |
Dl Pyroglutamic Acid in Biotechnological and Industrial Applications Research Focus
Biotechnological Production and Engineering of DL-Pyroglutamic Acid
The production of this compound can be approached through chemical synthesis, enzymatic conversion, and microbial fermentation. Biotechnological methods offer pathways that can be engineered for specificity and sustainability.
Chemical vs. Biotechnological Synthesis: The most straightforward method for producing pyroglutamic acid is the thermal dehydration of glutamic acid. Heating L-glutamic acid at high temperatures (e.g., 180°C) causes an intramolecular cyclization, resulting in the loss of a water molecule to form L-pyroglutamic acid. wikipedia.org This process, however, can also induce racemization, leading to the formation of this compound, particularly under harsh conditions like high temperatures in an aqueous solution. google.comchemicalbook.com
Biotechnological routes often leverage the specificity of enzymes and microbial metabolic pathways. While many natural processes yield the L-enantiomer, combining these with racemization steps can be a strategy to produce the DL-form.
Enzymatic and Microbial Production: Pyroglutamic acid is a natural metabolite in the glutathione (B108866) cycle. wikipedia.orgrupahealth.com Several enzymes are involved in its formation in living cells, including γ-glutamyl cyclotransferase and glutaminyl cyclases, which convert N-terminal glutamine or glutamic acid residues into pyroglutamate (B8496135). wikipedia.org
Research has shown that certain microorganisms, particularly thermophilic lactic acid bacteria, are capable of producing L-pyroglutamic acid during fermentation processes, such as in the ripening of cheese. nih.gov Species like Lactobacillus helveticus and Streptococcus thermophilus possess glutamine cyclase activity, which enables them to convert glutamine into pyroglutamic acid. nih.gov
For the production of the DL-racemic mixture, a multi-step biocatalytic process can be engineered. This can involve:
Racemization of the Substrate: Using an enzyme like glutamate (B1630785) racemase to convert the readily available L-glutamic acid into a DL-glutamic acid mixture. researchgate.net
Cyclization: Subsequent dehydration of the DL-glutamic acid mixture, which can occur spontaneously under certain pH and temperature conditions or be facilitated enzymatically, would yield this compound. nih.gov
The table below summarizes different production pathways.
| Production Method | Precursor | Key Process | Product | Reference(s) |
| Chemical Synthesis | L-Glutamic Acid | Thermal Dehydration (e.g., 130-180°C) | L- or this compound | wikipedia.orgchemicalbook.com |
| Microbial Fermentation | Glutamine / Glutamic Acid | Fermentation with Lactic Acid Bacteria (e.g., L. helveticus) | L-Pyroglutamic Acid | nih.gov |
| Enzymatic Engineering | L-Glutamic Acid | 1. Enzymatic Racemization 2. Dehydration/Cyclization | This compound | researchgate.net |
Use in the Development of Environmentally Friendly Pesticides
Research into pyroglutamic acid as a component of environmentally friendly pesticides has gained traction due to its natural origin and potential for biodegradability. frontiersin.orgnih.gov These "botanical pesticides" are considered promising alternatives to synthetic fungicides that can pose risks to human health and the environment. nih.gov The majority of current research focuses on the L-enantiomer and its synthetic analogues.
Antifungal Activity: Studies have demonstrated that L-pyroglutamic acid and its derivatives exhibit significant antifungal activity against a range of important plant pathogens. In one study, L-pyroglutamic acid showed excellent activity against Phytophthora infestans (late blight) and Pseudoperonospora cubensis (downy mildew). nih.govnih.gov
Further research involved synthesizing novel analogues of L-pyroglutamic acid to enhance their pesticidal properties. These sulfonyl ester derivatives were tested against several phytopathogenic fungi, showing moderate to significant inhibitory effects. frontiersin.orgnih.gov The findings suggest that the pyroglutamic acid structure is a viable scaffold for developing new, degradable antifungal agents. frontiersin.org
The table below presents the antifungal activity of L-pyroglutamic acid derivatives against various plant pathogens.
| Fungal Pathogen | Host Plant(s) | Compound Type | Key Finding | Reference(s) |
| Fusarium graminearum | Wheat, Barley, Maize | L-pyroglutamic acid sulfonyl ester derivatives | Certain derivatives showed significant inhibitory activity, making them potential leads for controlling this mycotoxin-producing fungus. | frontiersin.orgnih.gov |
| Pyricularia oryzae | Rice | L-pyroglutamic acid sulfonyl ester derivatives | Moderate antifungal activity was observed. | frontiersin.orgnih.gov |
| Phytophthora infestans | Potato, Tomato | L-pyroglutamic acid esters | Certain ester derivatives demonstrated antifungal activity about seven times more potent than the commercial fungicide azoxystrobin. | |
| Fusarium graminearum | Wheat, Barley, Maize | L-Pyroglutamic Acid | Inhibited the production of trichothecene (B1219388) mycotoxins by the fungus at the transcriptional level. | nih.govnih.gov |
While these studies specifically utilized the L-enantiomer, the findings establish pyroglutamic acid as a promising lead compound for green pesticide development.
Potential as a Biostimulant in Agriculture
Plant biostimulants are substances or microorganisms applied to plants with the aim to enhance nutritional efficiency, abiotic stress tolerance, and/or crop quality traits, regardless of their nutrient content. researchgate.net Amino acids and their derivatives are a key class of biostimulants, and research has identified L-pyroglutamic acid as an effective agent for improving crop resilience, particularly against drought stress.
Enhanced Photosynthesis: Maintaining a higher rate of photosynthesis under stress. researchgate.net
Improved Water Balance: Aiding in the preservation of osmotic and water balance within the plant. researchgate.net
Stimulation of Antioxidant Defenses: Boosting the plant's natural antioxidant processes to mitigate oxidative damage from stress. researchgate.net
The table below summarizes key research findings on the biostimulant effects of L-pyroglutamic acid.
| Crop | Stress Condition | Key Effects of L-Pyroglutamic Acid Application | Outcome | Reference(s) |
| Lettuce | Water Deficit (30% less irrigation) | - Enhanced photosynthesis rate - Maintained osmotic and water balance - Increased antioxidant defenses | - 37% increase in fresh weight - 31% increase in yield | researchgate.net |
| Wheat | Limited Watering | - Positive changes in some growth parameters | - Altered yield-related physiological parameters in field conditions | |
| Tomato & Maize | Drought | - Improved water use efficiency - Enhanced photosynthetic performance | - Markedly enhanced drought tolerance (when encapsulated for controlled release) | researchgate.net |
A challenge for the practical application of pyroglutamic acid as a biostimulant is its rapid degradation in the soil. researchgate.net To address this, research is exploring controlled-release technologies, such as encapsulation in alginate matrices. This approach has been shown to protect the compound, reduce the effective concentration needed, and significantly improve its efficacy in enhancing drought tolerance in crops like tomato and maize. researchgate.net
Future Directions and Emerging Research Avenues for Dl Pyroglutamic Acid
Further Investigation into Disease Pathogenesis Mechanisms
Alterations in DL-pyroglutamic acid levels have been linked to several pathological conditions, making it a key area for future investigation into disease mechanisms. The most well-documented condition is 5-oxoprolinuria, or pyroglutamic acidosis, a potentially fatal cause of high anion gap metabolic acidosis. nih.govlitfl.commdpi.com This condition can arise from acquired causes or inherited enzyme deficiencies. nih.gov
Acquired pyroglutamic acidosis is often associated with the depletion of glutathione (B108866) stores, which disrupts the negative feedback of the gamma-glutamyl cycle and leads to the accumulation of 5-oxoproline. nih.gov Factors contributing to this depletion include chronic paracetamol (acetaminophen) use, sepsis, malnutrition, liver disease, and renal insufficiency. nih.govnih.gov Inherited forms are due to autosomal recessive deficiencies in enzymes of the gamma-glutamyl cycle, such as glutathione synthetase deficiency. delawarekidney.comnih.gov
Beyond metabolic acidosis, emerging research has connected pyroglutamic acid to other diseases. For instance, amyloid-β peptides modified with pyroglutamic acid are found to be increased in Alzheimer's disease, suggesting a potential role in the disease's progression. wikipedia.org Furthermore, metabolomic studies have identified L-pyroglutamic acid as a potential diagnostic biomarker for Systemic Lupus Erythematosus (SLE), as its serum levels are significantly increased in patients compared to healthy controls. researchgate.netnih.gov Elevated plasma levels of both D- and L-pyroglutamic acid are also observed in patients with end-stage renal disease. caymanchem.com
| Condition | Association with Pyroglutamic Acid | Key Research Findings |
| Pyroglutamic Acidosis (5-Oxoprolinuria) | Accumulation of pyroglutamic acid leads to high anion gap metabolic acidosis. litfl.comnih.gov | Can be caused by inherited enzyme defects or acquired factors like paracetamol use, sepsis, and malnutrition that deplete glutathione. nih.govmdpi.comdelawarekidney.com |
| Alzheimer's Disease | Increased presence of pyroglutamate-modified amyloid-β. wikipedia.org | This modification may be a contributing factor to the disease process. wikipedia.org |
| Systemic Lupus Erythematosus (SLE) | Significantly increased serum levels of L-pyroglutamic acid. nih.gov | Identified as a potential diagnostic biomarker with high sensitivity and specificity. researchgate.netnih.gov |
| End-Stage Renal Disease | Increased plasma levels of D- and L-pyroglutamic acid. caymanchem.com | Accumulation is observed in patients with kidney failure. caymanchem.com |
| Type 2 Diabetes Mellitus | Altered glucose and lipid metabolism. researchgate.net | Dietary L-pyroglutamic acid has been suggested to potentially ameliorate type 2 diabetes in animal models. researchgate.net |
Exploration of Novel Pharmacological Properties and Enzymatic Actions
Recent preclinical studies have begun to uncover novel pharmacological properties of pyroglutamic acid, highlighting its potential as a multifunctional therapeutic agent. wikipedia.orgnih.gov A significant area of research is its anti-enzymatic activity.
A 2019 study demonstrated that pyroglutamic acid effectively inhibits the catalytic activities of three key enzymes: phosphodiesterase-5A1 (PDE5A1), angiotensin-converting enzyme (ACE), and urease. nih.govnih.gov The inhibition of PDE5A1 was found to be more potent than that of the standard drug sildenafil (B151) citrate (B86180). nih.gov Its inhibition of human ACE was comparable to the standard drug captopril (B1668294). nih.gov Furthermore, it was a remarkably effective inhibitor of urease. nih.gov These findings suggest potential applications in treating conditions associated with these enzymes. nih.gov The study also noted that pyroglutamic acid did not show significant cytotoxic properties against human cervical carcinoma cells or normal human fetal lung fibroblast cells. nih.govmdpi.com
Additionally, this compound has been used as a synthetic building block for GABA peptides that exhibit antinociceptive activity in animal models. caymanchem.com A magnesium complex of this compound has also shown antidepressant and antinociceptive effects in rats. caymanchem.com Other research suggests it may act as a GABA transaminase inhibitor, which would increase GABA levels and could have an antiepileptic action. medchemexpress.com
| Enzyme/Target | Pharmacological Action | Key Research Finding |
| Phosphodiesterase-5A1 (PDE5A1) | Inhibition | More potent than standard drug sildenafil citrate (IC50 = 5.23 µM for pyroglutamic acid vs. 7.14 µM for sildenafil). nih.gov |
| Angiotensin-Converting Enzyme (ACE) | Inhibition | At 20 µg/mL, exhibited 98.2% inhibition, comparable to the standard drug captopril (99.6% inhibition). nih.govmdpi.com |
| Urease | Inhibition | Showed remarkable inactivation with an IC50 value of 1.8 µM, more potent than the standard acetohydroxamic acid (IC50 = 3.9 µM). nih.govnih.gov |
| GABA Transaminase | Possible Inhibition | Suggested to increase GABA levels, implying potential antiepileptic action. medchemexpress.com |
Advanced Asymmetric Synthesis Strategies for Complex Derivatives
Pyroglutamic acid is a valuable and inexpensive chiral precursor for the asymmetric synthesis of a wide range of biologically active molecules and natural products. researchgate.netingentaconnect.com Its structure, containing two distinct carbonyl groups and a lactam NH group, offers multiple sites for derivatization. researchgate.net Future research is focused on developing more advanced and efficient asymmetric synthesis strategies to create complex derivatives.
One such advanced methodology involves the highly diastereoselective tandem aza-Michael addition followed by a crystallization-induced diastereomer transformation to produce enantiomerically enriched 3-aroyl pyroglutamic acid derivatives. mdpi.com Another promising strategy employs a Ni(II) complex of a chiral non-racemic Schiff base of glycine. researchgate.net This method uses a diastereoselective Michael addition reaction to efficiently synthesize derivatives like (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid. researchgate.net
Development of High-Throughput Analytical Platforms for Comprehensive Metabolomics
The growing interest in the metabolic roles of pyroglutamic acid necessitates the development of robust, high-throughput analytical platforms for its accurate quantification in complex biological samples. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a key technology in this area. nih.gov
Researchers are developing rapid and reliable LC-MS/MS methods that can quantify underivatized pyroglutamic acid and related amino acids directly from samples with minimal preparation. nih.gov These methods use techniques like ion-pair chromatography to achieve separation on reversed-phase columns, offering a simple, selective, and sensitive approach for high-throughput analysis in matrices like fermentation media. nih.gov
A significant challenge in the metabolomic analysis of pyroglutamic acid is the artifactual in-source cyclization of glutamine and glutamic acid into pyroglutamic acid within the mass spectrometer's ion source. acs.org This can lead to inaccurate measurements. Advanced analytical protocols are being developed to overcome this by ensuring adequate chromatographic separation of the three metabolites and using isotopic internal standards to correct for any in-source formation. acs.org Furthermore, high-throughput screening for glutathione conjugates often monitors for the neutral loss of the pyroglutamic acid moiety, a characteristic fragmentation pattern that can be detected with high selectivity using exact mass on platforms like quadrupole time-of-flight mass spectrometers. nih.gov L-pyroglutamic acid itself is also being used as a chiral labeling reagent to enable the high-throughput enantioseparation and quantification of other chiral amines and amino acids by LC-MS/MS. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying DL-Pyroglutamic acid in biological or food matrices?
- Methodology : Gas chromatography–mass spectrometry (GC–MS) is widely used for quantitative analysis. A validated protocol involves derivatizing the compound, using internal standards (e.g., deuterated analogs), and constructing a calibration curve with a linear range of 0.008–0.5 mg/kg. The limit of detection (LOD) for this compound is 0.2 mg/kg, and the limit of quantification (LOQ) is 0.5 mg/kg . For cheese matrices, high-performance liquid chromatography (HPLC) with UV detection at 202 nm is recommended due to its compatibility with complex lipid-rich samples .
Q. How should this compound stock solutions be prepared to ensure stability and solubility?
- Methodology : Dissolve this compound in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at concentrations ≤10 mg/mL. Purge solvents with inert gases (e.g., nitrogen) to prevent oxidation. For aqueous buffers (e.g., PBS pH 7.2), prepare fresh solutions at ≤1 mg/mL and avoid storage beyond 24 hours due to hydrolysis risks. Centrifuge suspensions to remove undissolved particles before experiments .
Q. What synthetic routes are available for preparing this compound derivatives?
- Methodology : Solvothermal synthesis is effective for metal complexes. For example, reacting Mg(NO₃)₂·6H₂O with this compound in N,N-dimethylacetamide at 100°C for 5 days yields crystalline [Mg(DL-pGlu)₂], verified via elemental analysis (C: 42.5%, H: 4.1%, N: 9.8%) and X-ray diffraction . Peptide conjugates can be synthesized using solid-phase techniques, with Boc/Gab protection strategies to prevent lactamization .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s role in cheese ripening?
- Case Study : In Gouda-type cheeses, this compound levels correlate with ripening time but show no microbiota differences (via 16S rDNA sequencing). This suggests non-microbial pathways, such as spontaneous cyclization of glutamine/glutamate during proteolysis. To test this, use isotopic labeling (¹³C-glutamate) in controlled cheese models and track pyroglutamate formation via LC-MS/MS .
- Experimental Design : Compare cheeses produced from cows fed soybean meal (SBM) versus yeast-based protein. Monitor free amino acids (FAA), enzymatic activity (e.g., glutaminase), and pyroglutamate accumulation over 15 weeks .
Q. What experimental models are suitable for evaluating this compound’s pharmacological activity?
- In Vivo Models : For antidepressant activity, use the forced swim test (FST) in rats. Administer this compound-magnesium complexes (10–50 mg/kg, i.p.) and measure immobility time reduction. Pair with hot plate tests for antinociceptive effects (latency to paw withdrawal ≥5 sec indicates efficacy) .
- In Vitro Assays : Assess anti-thyroid activity via iodine complexation assays. Mix this compound (1 × 10⁻⁴–1 × 10⁻³ M) with iodine (2 × 10⁻⁴ M in ethanol) and measure UV-Vis absorbance at 25°C. Calculate formation constants (Kc) using Lang’s method .
Q. How does this compound interact with iron-binding proteins, and what are the implications for disease?
- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to analyze binding affinities. This compound shows moderate binding to human ferritin (ΔG = -1.70 kcal/mol) and transferrin (ΔG = -1.23 kcal/mol), suggesting potential modulation of iron homeostasis. Validate via fluorescence quenching assays with apo-ferritin .
- Clinical Relevance : In end-stage renal disease, elevated plasma this compound may disrupt iron metabolism. Correlate serum levels (via GC-MS) with ferritin/transferrin saturation in patient cohorts .
Data Analysis and Interpretation
Q. How should researchers address variability in this compound measurements across studies?
- Guidelines : Standardize sample preparation (e.g., freeze-drying for cheese, acid precipitation for plasma). Use inter-laboratory validation with reference materials (e.g., NIST-certified this compound). For conflicting results, conduct meta-analyses weighted by methodological rigor (e.g., detection limits, sample size) .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects?
- Approach : Apply nonlinear regression models (e.g., log-logistic) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., SBM vs. YEA cheese groups). For small datasets, employ Bayesian hierarchical models to account for variability .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in the lab?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
